Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate is a chemical compound characterized by its unique dioxolane structure, which incorporates a carboxylate functional group. This compound features a five-membered dioxolane ring with two methyl groups at the 2-position and one at the 5-position, along with a carboxylate group at the 4-position. The stereochemistry at the 4 and 5 positions is defined as (4R,5S), indicating specific spatial arrangements of the substituents around these chiral centers.
The molecule contains a 1,3-dioxolane ring, a common functional group used as a protecting group in organic synthesis. This suggests Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate might be used as a protecting group for carbonyl compounds (aldehydes and ketones) during organic reactions PubChem, National Institutes of Health: .
The molecule also possesses a resemblance to carbohydrate structures, particularly derivatives of L-threonine. Research in this area might involve using Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate as a building block or precursor for the synthesis of more complex carbohydrate molecules Sigma-Aldrich: .
Some commercial suppliers list Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate as a product for proteomics research, but the specific application is not disclosed. Proteomics is the study of proteins, and this molecule might be used in protein modification or analysis techniques, though more information is needed to confirm this. SCBT Biotechnology
The synthesis of methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate typically involves several steps:
Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate has potential applications in various fields:
Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Features |
---|---|---|
Methyl 2-methyl-1,3-dioxolane-4-carboxylate | Dioxolane | Lacks additional methyl groups at 2 and 5 |
Ethyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate | Dioxolane | Ethyl group instead of methyl |
Methyl (4S)-trans-2,2-dimethyl-1,3-dioxolane-4-carboxylate | Dioxolane | Different stereochemistry and fewer methyl groups |
The unique combination of stereochemistry and multiple methyl substituents distinguishes methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate from its analogs .
Flammable